molecular formula C15H10Cl4N4O5 B11702001 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

Cat. No.: B11702001
M. Wt: 468.1 g/mol
InChI Key: HJEWSBOXLHYCKG-UHFFFAOYSA-N
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Description

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, a trichloromethyl group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the nitration of a benzamide precursor to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the trichloromethyl group and the chlorinated phenyl ring through a series of substitution reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups in place of the trichloromethyl group.

Scientific Research Applications

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the chlorinated phenyl ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dinitro-N-{2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl}benzamide
  • 3,5-dinitro-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide
  • 3,5-dinitro-N-{2,2,2-trichloro-1-(2-toluidino)ethyl}benzamide

Uniqueness

3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications where specific reactivity or biological activity is desired.

Properties

Molecular Formula

C15H10Cl4N4O5

Molecular Weight

468.1 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H10Cl4N4O5/c16-11-3-1-2-4-12(11)20-14(15(17,18)19)21-13(24)8-5-9(22(25)26)7-10(6-8)23(27)28/h1-7,14,20H,(H,21,24)

InChI Key

HJEWSBOXLHYCKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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